2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the pyrimidine ring via nucleophilic substitution reactions.
Functional Group Modification: Addition of the carboxylic acid group through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine or 4,6-dichloropyrimidine share the pyrimidine core structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid or 1-benzylpiperidine have similar piperidine rings.
Uniqueness
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific combination of the piperidine and pyrimidine rings, along with the prop-2-enoyl and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(8-15-12)13(18)19/h2,7-9H,1,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGULPOZNRVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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